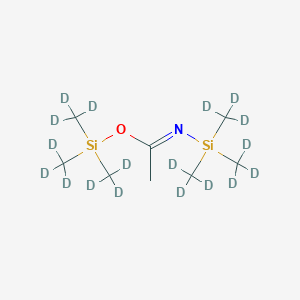

N,O-Bis(trimethyl-d9-silyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N,O-Bis(trimethyl-d9-silyl)acetamide and related compounds involves silyl-proton exchange reactions, which proceed rapidly and quantitatively under mild conditions. This process allows for the preparative silylation of various organic compounds, making it a valuable tool in organic synthesis (Klebe, Finkbeiner, & White, 1966).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using various spectroscopic methods. For example, N,N-Bis(halomethyldimethylsilyl)acetamides have been prepared and analyzed, revealing insights into their molecular structure and behavior (Kowalski & Lasocki, 1976).

Chemical Reactions and Properties

This compound is used as a coupling agent in dipeptide synthesis, demonstrating its utility in facilitating reactions under mild conditions without the need for additional acid/base. This makes it an efficient and versatile reagent in peptide synthesis (Huang & Feng, 2016).

Scientific Research Applications

Gas-Liquid Chromatography : BSA is used to silylate lipolysates for gas-liquid chromatography. This process allows for the direct injection of the pyridine solution containing the sample and silylating agent onto the column, improving the analysis of lipolysis products (Tallent & Kleiman, 1968).

Preparative Silylation : BSA facilitates silyl-proton exchange reactions under mild conditions. This method is used for the preparative silylation of amides, ureas, amino acids, phenols, carboxylic acids, and enols. BSA can act as a protective measure and as a means of preparing reactive intermediates (Klebe et al., 1966).

Aromatic Claisen Rearrangement : BSA has been demonstrated to suppress abnormal products in aromatic Claisen rearrangement by efficiently trapping the incipient normal products as their silyl ethers (Fukuyama et al., 1994).

Derivatization for Chromatography : BSA is used in the treatment of chloramphenicol and thiamphenicol, yielding various derivatives based on the solvent used. These derivatives are analyzed using gas-liquid chromatography (Janssen & Vanderhaeghe, 1973; Janssen & Vanderhaeghe, 1977).

Silylation of Amino Acids : It's utilized for the synthesis of N-trityl-substituted amino acids like lysine and glutamine. This method ensures chromatographic homogeneity and characterizes compounds through various analytical techniques (Rabinovich et al., 2004).

Synthesis of Ribonucleosides : BSA is used in the synthesis of 6-oxopurine ribonucleosides. It forms a stable system with other reagents for the preparation of ribonucleosides, offering a controlled method for producing specific isomers (Dudycz & Wright, 1984).

Analysis of Salicylates : BSA is employed in the silylation of salicylic acid for gas-liquid chromatography (GLC) to investigate the reaction's completeness, product stability, and reproducibility (Tischio, 1976).

Mechanism of Action

Target of Action

N,O-Bis(trimethyl-d9-silyl)acetamide, also known as BSA-d18, is primarily used as a silylating agent . Its primary targets are various functional groups in organic compounds, including amides, amines, alcohols, carboxylic acids, enols, and phenols .

Mode of Action

As a silylating agent, this compound interacts with its targets by replacing the active hydrogen atoms in these functional groups with silyl groups . This process, known as silylation, increases the stability of these compounds and protects them from reactive conditions .

Biochemical Pathways

It plays a crucial role in the synthesis of various organic compounds, including pharmaceuticals . By protecting sensitive functional groups during synthesis, this compound allows for more complex reactions to take place without unwanted side reactions .

Result of Action

The primary result of this compound’s action is the protection of sensitive functional groups in organic compounds . This protection allows for the successful synthesis of various organic compounds, including pharmaceuticals . The silyl groups can be removed after the synthesis is complete, revealing the original functional groups .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under recommended conditions . Furthermore, the silylation reaction typically requires an anhydrous environment to proceed efficiently .

Safety and Hazards

Future Directions

As a powerful silylating agent, N,O-Bis(trimethylsilyl)acetamide has potential applications in various fields, including the derivatization of polar functional groups and the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols . Its use as a Bronsted base precursor in Tsuji–Trost reactions also suggests potential future directions .

properties

IUPAC Name |

tris(trideuteriomethyl)silyl (1E)-N-[tris(trideuteriomethyl)silyl]ethanimidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3/b9-8+/i2D3,3D3,4D3,5D3,6D3,7D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOVKLKJSOKLIF-ZISKVVLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])/N=C(\C)/O[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NOSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203784-65-0 |

Source

|

| Record name | 203784-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

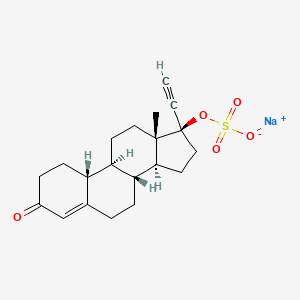

![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)